molecular formula C22H25N3O B10833113 Methylbenzyl methylbenzimidazole piperidinylmethanone CAS No. 1234208-67-3

Methylbenzyl methylbenzimidazole piperidinylmethanone

Cat. No.: B10833113
CAS No.: 1234208-67-3
M. Wt: 347.5 g/mol
InChI Key: FWLBCCWBWAZRLY-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of heterocyclic compounds where a benzene ring is fused to the 4 and 5 positions of an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with aldehydes or carboxylic acids. For benzimidazole derivative 8, the reaction can be carried out using ortho-phenylenediamine and a substituted benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite. The reaction is usually conducted in a solvent mixture under mild conditions, followed by purification using hexane and water washes .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts, such as NH3(CH2)4NH3SiF6, has been reported to offer advantages like short reaction times, high efficiency, and catalyst recyclability .

Chemical Reactions Analysis

Types of Reactions: Benzimidazole derivative 8 undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

Scientific Research Applications

Benzimidazole derivative 8 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazole derivative 8 involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like transpeptidases, which are involved in bacterial cell wall synthesis, leading to cell death. In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing apoptosis. The compound’s effects are mediated through various pathways, including enzyme inhibition, DNA binding, and disruption of cellular processes .

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Thiabendazole: Known for its anthelmintic activity.

    Carbendazim: Used as a fungicide.

    Fuberidazole: Another fungicidal agent.

Uniqueness: Benzimidazole derivative 8 stands out due to its specific substituents, which confer unique biological activities and enhance its potential as a therapeutic agent. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .

Properties

CAS No.

1234208-67-3

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

[2-methyl-1-[(3-methylphenyl)methyl]benzimidazol-5-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C22H25N3O/c1-16-7-6-8-18(13-16)15-25-17(2)23-20-14-19(9-10-21(20)25)22(26)24-11-4-3-5-12-24/h6-10,13-14H,3-5,11-12,15H2,1-2H3

InChI Key

FWLBCCWBWAZRLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC3=C2C=CC(=C3)C(=O)N4CCCCC4)C

Origin of Product

United States

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